4,5-Dimethylthiophene-2-carboxylic acid
Overview
Description
4,5-Dimethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiophene ring and a carboxylic acid group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylthiophene-2-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 4,5-dimethylthiophene with methanol and sodium methoxide in the presence of sulfuric acid . Another method involves the use of n-butyllithium and diethyl ether, followed by treatment with carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and N,N-dimethylformamide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
4,5-Dimethylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-dimethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methyl groups at the 4 and 5 positions.
3,4-Dimethylthiophene-2-carboxylic acid: Methyl groups are at the 3 and 4 positions instead of 4 and 5.
2-Methylthiophene-3-carboxylic acid: Methyl group is at the 2 position and carboxylic acid at the 3 position.
Uniqueness
4,5-Dimethylthiophene-2-carboxylic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .
Properties
IUPAC Name |
4,5-dimethylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCDKLUMNAKVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377807 | |
Record name | 4,5-dimethylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-24-0 | |
Record name | 4,5-Dimethyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40808-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dimethylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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